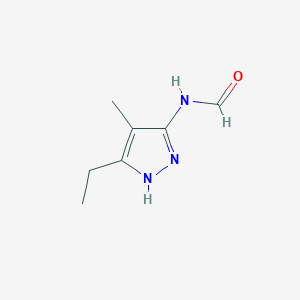
N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 5-ethyl-4-methyl-1H-pyrazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Applications De Recherche Scientifique
N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents and functional groups.
Pyrazole carboxamides: These compounds have a carboxamide group instead of a formamide group.
Pyrazole derivatives with different alkyl groups: These compounds vary in the type and position of alkyl substituents on the pyrazole ring
Uniqueness
N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-(5-ethyl-4-methyl-1H-pyrazol-3-yl)formamide |
InChI |
InChI=1S/C7H11N3O/c1-3-6-5(2)7(8-4-11)10-9-6/h4H,3H2,1-2H3,(H2,8,9,10,11) |
Clé InChI |
JWKZKMGVZHQSFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)NC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


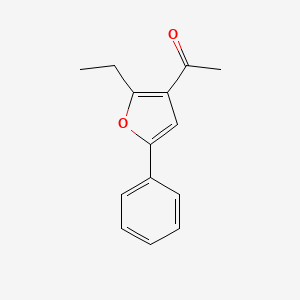
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
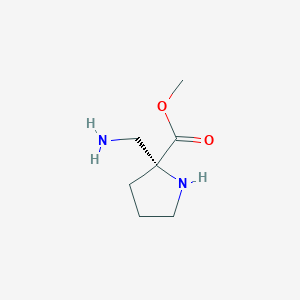
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
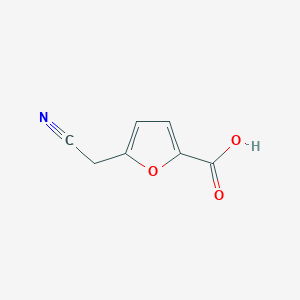
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
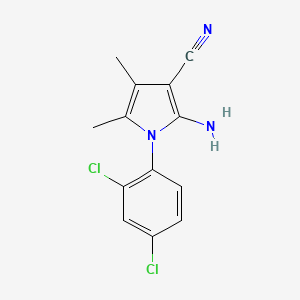
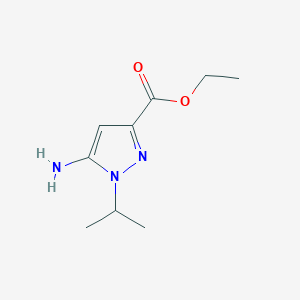
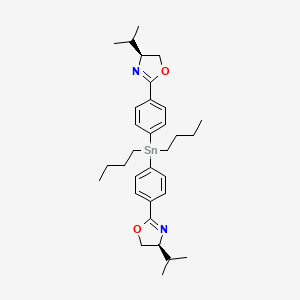
![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)

